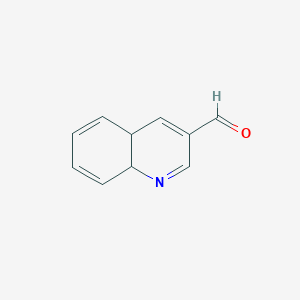

4a,8a-Dihydroquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4a,8a-dihydroquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,9-10H |

InChI Key |

SQCIMUDIXXQEAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C=C(C=NC2C=C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Dihydroquinoline 3 Carbaldehydes

Reactions Involving the Aldehyde Functional Group

The aldehyde group at the C-3 position of the dihydroquinoline ring is a primary site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and redox processes.

Condensation Reactions: Schiff Base and Hydrazone Formation

The carbonyl group of 4a,8a-dihydroquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in the synthesis of new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Schiff Base Formation: The reaction with primary amines proceeds via a nucleophilic addition to the carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov Subsequent dehydration, often catalyzed by a trace amount of acid, yields the stable imine or Schiff base. The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the amine.

Hydrazone Formation: Similarly, hydrazines react with the aldehyde to form hydrazones. This reaction is particularly significant in bioconjugation chemistry, where the formation of a stable hydrazone linkage is used to label biomolecules. rsc.org The rate of hydrazone formation can be influenced by the electronic properties of the aldehyde and the pH of the reaction medium. rsc.org

| Reactant | Product | Reaction Type | Notes |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation | Typically acid-catalyzed. |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Condensation | Widely used in bioconjugation. |

Nucleophilic Additions to the Carbaldehyde

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a variety of nucleophiles. These reactions are crucial for introducing new carbon-carbon or carbon-heteroatom bonds.

Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The reaction proceeds through the nucleophilic addition of the carbanion equivalent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. This provides a reliable method for the synthesis of more complex alcohol derivatives from the parent aldehyde.

The stereochemical outcome of these additions can be influenced by the steric hindrance around the carbonyl group and the reaction conditions.

| Nucleophile | Intermediate | Final Product |

| Grignard Reagent (RMgX) | Tetrahedral Alkoxide | Secondary Alcohol |

| Organolithium Reagent (RLi) | Tetrahedral Alkoxide | Secondary Alcohol |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The oxidation of this compound to the corresponding 4a,8a-dihydroquinoline-3-carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant depends on the sensitivity of other functional groups in the molecule.

Reduction: The reduction of the aldehyde to a primary alcohol, (4a,8a-dihydroquinolin-3-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) can also be employed. rsc.org These reductions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. mdpi.com

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 4a,8a-Dihydroquinoline-3-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (4a,8a-Dihydroquinolin-3-yl)methanol |

Reactions Involving the Dihydroquinoline Ring System

The dihydroquinoline ring, being a partially saturated heterocyclic system, can undergo reactions that lead to either the disruption of the ring or its conversion to a more stable aromatic system.

Ring-Opening and Rearrangement Processes

The stability of the 4a,8a-dihydroquinoline ring system means that ring-opening and rearrangement reactions are not common under standard conditions. However, under specific energetic inputs such as photochemical irradiation or in the presence of certain reagents, these transformations can be induced.

Photochemical reactions of 1,2-dihydroquinolines have been shown to lead to ring-opened allene (B1206475) derivatives through the formation of benzoazahexatriene intermediates. rsc.org While specific studies on this compound are not extensively documented, it is plausible that similar photochemical pathways could be accessible.

Rearrangements of the dihydroquinoline skeleton have also been observed. For instance, N-lithio-1,2-dihydroquinolines can undergo rearrangement in the presence of organolithium compounds after acylation. rsc.org The presence of the aldehyde group at the 3-position could potentially influence the course of such rearrangements. Further investigation is required to fully understand the scope and mechanisms of these processes for this compound.

Aromatization Pathways to Quinoline (B57606) Analogs

A significant and synthetically useful reaction of dihydroquinolines is their aromatization to the corresponding quinoline derivatives. This transformation results in a thermodynamically more stable aromatic system. nih.gov

The aromatization of this compound to quinoline-3-carbaldehyde can be achieved through oxidative dehydrogenation. A variety of oxidizing agents can be employed for this purpose, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective reagent. acs.org Other oxidizing agents such as manganese dioxide (MnO₂) and sulfur in a high-boiling solvent can also facilitate this conversion. The reaction involves the removal of two hydrogen atoms from the dihydroquinoline ring, leading to the formation of the fully aromatic quinoline ring. This process is a key step in many synthetic routes that utilize dihydroquinolines as precursors to functionalized quinolines.

Cycloaddition Reactions on the Dihydroquinoline Core

Cycloaddition reactions are powerful methods in organic synthesis for constructing cyclic compounds. These reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are utilized to build complex molecular architectures. nih.govnih.govrsc.org For instance, [4+2] cycloadditions have been used to create fused indoline (B122111) scaffolds from indoles and 1,2-diaza-1,3-dienes, while 1,3-dipolar cycloadditions involving isatin-derived azomethine ylides can produce spiro[indoline-3,2'-pyrrole] derivatives. nih.govnih.gov

However, a literature search did not yield any specific examples or studies detailing the participation of This compound as a substrate in cycloaddition reactions.

Heterocyclic Annulation and Fused Ring System Formation

The aldehyde functional group on a dihydroquinoline scaffold represents a versatile handle for heterocyclic annulation, a process where a new ring is fused onto the existing core. This strategy is a common pathway to synthesize polycyclic heterocyclic systems. nih.govrsc.orgresearchgate.net

Despite the synthetic potential, no research was found that specifically documents the use of This compound in the formation of fused heterocyclic rings. The available literature tends to focus on derivatives such as 2-chloroquinoline-3-carbaldehydes for these transformations. rsc.orgnih.gov

The Biginelli reaction is a well-established multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgyoutube.com This reaction is typically catalyzed by an acid and is valued for its efficiency in producing compounds with significant pharmacological properties. wikipedia.orgtaylorandfrancis.comnih.gov Numerous catalysts and conditions, including solvent-free and microwave-assisted methods, have been developed to improve the synthesis of DHPMs from various aldehydes. sctunisie.orgorganic-chemistry.org

A search for applications of the Biginelli reaction using This compound as the aldehyde component did not return any specific results or published methodologies.

The synthesis of pyrazoloquinolines often involves the condensation of hydrazine derivatives with suitably functionalized quinolines, such as those containing aldehyde or ketone groups. mdpi.comresearchgate.net Similarly, pyrroloquinolines can be formed through cycloaddition strategies or other annulation reactions involving quinoline precursors. mdpi.com For example, pyrazoloquinolines have been synthesized from 3-aminopyrazoles and halogenated aromatic aldehydes. mdpi.com

No specific synthetic routes starting from This compound for the formation of either pyrazoloquinolines or pyrroloquinolines were identified in the reviewed literature.

Pyranoquinolines and their benzo-fused analogs, chromenoquinolines, are typically synthesized through reactions that form the pyran ring onto a quinoline core. One common method involves the reaction of a quinoline derivative with a compound capable of forming the pyran ring, often utilizing an aldehyde functional group on the quinoline as a key reactive site. For instance, chromeno[3,4-c]quinolines have been synthesized from 2-aryl-4-chloro-2H-chromene-3-carbaldehydes and anilines. mdpi.commdpi.com

The literature search did not uncover any specific methods for the synthesis of pyranoquinolines or chromenoquinolines that employ This compound as a starting material.

The construction of spirocyclic and complex fused polycyclic systems is an active area of synthetic chemistry, often employing cascade or multi-component reactions to build molecular complexity efficiently. nih.govresearchgate.netrsc.org Spiro compounds, featuring a single atom as the pivot for two rings, have unique three-dimensional structures. rsc.org The synthesis of such systems can involve various strategies, including intramolecular cyclizations and cycloadditions.

There is no available research data describing the use of This compound as a building block for the construction of spirocyclic frameworks or other fused polycyclic systems.

Based on the conducted research, there is a significant gap in the scientific literature concerning the specific chemical reactivity of This compound . While the reaction types mentioned are well-documented for other related heterocyclic aldehydes, no specific examples, data, or detailed findings for the title compound could be retrieved. As such, a scientifically accurate article that adheres to the requested outline and inclusions cannot be generated at this time.

Table of Compounds

As no specific reactions involving This compound could be described, a table of related compounds is not applicable.

Advanced Structural Elucidation and Spectroscopic Analysis

Single Crystal X-ray Diffraction for Definitive Structural Assignment

A definitive understanding of the molecular architecture of 4a,8a-Dihydroquinoline-3-carbaldehyde, which can only be unequivocally provided by single-crystal X-ray diffraction, is currently not documented. This technique would be instrumental in determining bond lengths, bond angles, and the precise conformation of the dihydroquinoline ring system, including the stereochemical relationship at the 4a and 8a positions. Without such data, any discussion of its solid-state structure remains purely speculative.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical and Conformational Analysis

Detailed analysis using advanced Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the stereochemistry and conformational dynamics of molecules in solution. For this compound, specific data from one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are not available in published literature. Such studies would be vital for assigning the chemical shifts of all protons and carbons, and for establishing through-bond and through-space correlations to define the molecule's connectivity and spatial arrangement.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula of this compound can be inferred as C₁₀H₉NO, confirmation through high-resolution mass spectrometry (HRMS) has not been reported. Furthermore, analysis of its fragmentation pattern via techniques such as electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would provide valuable insights into its structural integrity and the stability of its constituent parts. This empirical data is essential for unambiguous identification and characterization.

Vibrational Spectroscopy (IR) for Functional Group Identification in Context of Structure

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the characteristic vibrational frequencies for the aldehyde (C=O and C-H stretching), the imine (C=N), and the aromatic and aliphatic C-H bonds would provide key structural information. However, no published IR spectra for this compound could be located.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Characterization

The electronic properties of this compound, particularly the nature of its conjugated system, would be revealed by Electronic Absorption (UV-Vis) Spectroscopy. The absorption maxima (λmax) would indicate the extent of electronic delocalization within the molecule, influenced by the interplay of the aldehyde and the dihydroquinoline ring. This vital piece of spectroscopic data remains unrecorded in scientific databases.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Geometry Optimization and Electronic Structure

In the study of quinoline (B57606) derivatives, Density Functional Theory (DFT) is a primary tool for determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.govnih.govrsc.org This process involves calculating the forces on each atom and minimizing the total energy of the molecule to find its equilibrium structure. Different combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are used to achieve a balance between computational cost and accuracy. dergipark.org.tr Once optimized, the electronic structure, including the distribution of electron density and the nature of chemical bonds, can be analyzed. For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations have been used to identify its most stable conformers. dergipark.org.tr

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Time-Dependent DFT (TD-DFT) is the standard method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the electronic excitation energies and oscillator strengths. dergipark.org.tr These computational predictions are valuable for interpreting experimental spectra and identifying unknown compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. dergipark.org.tr The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

Tautomerism Studies and Energetic Preference of Isomeric Forms

Computational chemistry is a powerful tool for investigating tautomerism, the process by which isomers are interconverted, often through the migration of a hydrogen atom. By calculating the relative energies of different tautomeric forms, researchers can predict which form will be more stable and therefore predominate under given conditions. For example, quantum-chemical calculations have been used to determine the relative stability of tautomers in quinoline-3-carbaldehyde hydrazone derivatives. semanticscholar.org These studies involve optimizing the geometry of each tautomer and comparing their total electronic energies.

Reaction Mechanism Elucidation via Computational Pathways

DFT can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. nih.gov This allows for the elucidation of reaction mechanisms by determining the most energetically favorable pathway. For instance, computational studies on the synthesis of quinoline derivatives have helped to understand the step-by-step process of their formation. rsc.org These calculations provide insights into the activation energies required for each step, which can be used to predict reaction rates and outcomes.

Molecular Docking Simulations for Ligand-Target Interactions (Focusing on Binding Modes and Energetics)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.govresearchgate.netijprajournal.comorientjchem.org This method is widely used in drug discovery to screen potential drug candidates. The simulation calculates the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. The results also provide a detailed view of the binding mode, showing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. Numerous studies have performed molecular docking on various quinoline derivatives to assess their potential as inhibitors for targets like HIV reverse transcriptase and ATP synthase. researchgate.netnih.gov

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Role as a Precursor for Diverse Heterocyclic Scaffolds

The dihydroquinoline core, particularly when functionalized with a versatile carbaldehyde group, serves as a powerful precursor for an array of complex heterocyclic systems. The inherent reactivity of the enamine and the α,β-unsaturated aldehyde within the 4a,8a-dihydroquinoline framework allows for a variety of chemical transformations, leading to the synthesis of novel ring systems.

The partial saturation in the 4a,8a-dihydroquinoline ring imparts a degree of conformational flexibility and specific reactivity not present in the fully aromatic quinoline (B57606) system. This feature is crucial for its role as a synthetic intermediate. For instance, the double bond can undergo a range of addition reactions, while the nitrogen atom retains its nucleophilic character, and the aldehyde group is a prime site for condensation and other nucleophilic attacks.

The synthesis of fused heterocyclic systems is a prominent application of dihydroquinoline derivatives. While specific examples for 4a,8a-Dihydroquinoline-3-carbaldehyde are not extensively documented, the reactivity of related dihydroquinolines provides a clear indication of its potential. For example, multicomponent reactions involving dihydroquinolines have been shown to yield complex fused systems in a single step. researchgate.netajgreenchem.com The presence of the aldehyde function in this compound would further enhance its utility in such reactions, allowing for the introduction of additional diversity.

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| Dihydroquinoline | Multicomponent Reaction | Fused Pyridopyrimidines | ajgreenchem.com |

| 1,2-Dihydroquinoline (B8789712) | Intramolecular Cyclization | Tetrahydroquinolines | nih.gov |

| Dihydroquinoline | Oxidation | Quinoline | nih.govacs.org |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Condensation/Cyclization | Thieno[2,3-b]quinolines | researchgate.net |

Utilization in Medicinal Chemistry Lead Optimization

In the field of medicinal chemistry, the dihydroquinoline scaffold is a recognized "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes dihydroquinoline derivatives, including this compound, attractive starting points for the development of new therapeutic agents. The process of lead optimization involves systematically modifying a compound to improve its desired properties, and the dihydroquinoline core provides a robust and versatile platform for such modifications.

The strategic placement of the carbaldehyde group at the 3-position of the 4a,8a-dihydroquinoline ring system offers a convenient handle for introducing a wide variety of substituents and functional groups. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization. For instance, the aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, or amines, each providing a different set of interactions with a biological target.

Furthermore, the dihydroquinoline nucleus itself can be modified. The partial saturation allows for the introduction of stereocenters, which can be crucial for biological activity. The double bond can be hydrogenated to produce tetrahydroquinolines, or the ring can be further functionalized through various C-H activation or coupling reactions. researchgate.netmdpi.com This ability to generate a library of diverse analogs from a single precursor like this compound is highly valuable in the drug discovery process.

| Core Scaffold | Application in Medicinal Chemistry | Potential Modifications | References |

| Dihydroquinoline | Privileged structure for drug discovery | Introduction of substituents, stereocenters | researchgate.netorientjchem.org |

| Quinoline | Found in numerous bioactive compounds | Functionalization of the aromatic rings | orientjchem.orgpharmaguideline.com |

| Dihydroquinoline | Anticancer agent development | Scaffold modification and functional group introduction | researchgate.net |

Development of New Synthetic Methodologies Through its Reactivity

The unique electronic and structural features of this compound make it an intriguing substrate for the development of novel synthetic methodologies. The interplay between the enamine-like nitrogen and the electron-withdrawing aldehyde group across the conjugated system creates a unique reactivity profile that can be exploited in new chemical transformations.

The enamine character of the nitrogen atom can direct reactions to specific positions on the ring, while the α,β-unsaturated aldehyde can participate in a variety of pericyclic reactions, conjugate additions, and condensations. For example, the development of new catalytic asymmetric reactions using this scaffold could lead to the synthesis of enantiomerically pure compounds with potential biological activity. nih.gov

The reactivity of the aldehyde group in quinoline-3-carbaldehydes is well-established, serving as a precursor to various fused heterocycles through reactions with hydrazines, amines, and other bifunctional nucleophiles. mdpi.comrsc.org The dihydro- nature of this compound would likely modulate this reactivity, potentially leading to new and unexpected reaction pathways. The development of synthetic methods that selectively target either the dihydro- portion of the molecule or the carbaldehyde group would be of significant interest to the synthetic community.

| Compound Type | Reaction | Significance | References |

| Dihydroquinolines | Asymmetric Lithiation-Trapping | Access to enantiomerically enriched 1,4-dihydroquinolines | nih.gov |

| N-Allyl 2-aminobenzaldehydes | Ring-Closing Carbonyl-Olefin Metathesis | Novel synthesis of 1,2-dihydroquinolines | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | Vilsmeier-Haack Reaction | Synthesis of functionalized quinolines | mdpi.com |

| Dihydroquinolinones | Reduction of Quinolin-2(1H)-ones | Access to 3,4-dihydroquinolin-2(1H)-ones | organic-chemistry.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of dihydroquinoline derivatives has been an area of intense research, with a growing emphasis on sustainability and efficiency. researchgate.net Future research on 4a,8a-Dihydroquinoline-3-carbaldehyde should focus on developing novel synthetic strategies that are both environmentally benign and economically viable.

One promising avenue is the use of domino reactions , also known as tandem or cascade reactions. These processes, which involve multiple bond-forming events in a single pot, offer significant advantages in terms of atom economy and reduced waste. mdpi.com For instance, a potential domino strategy for the synthesis of this compound could involve a multi-step sequence initiated by the reduction of a nitro group, followed by the formation of a cyclic imine and subsequent reduction to yield the dihydroquinoline core. mdpi.com

Another area of focus should be the development of transition-metal-free synthetic methods . While transition metals are often used as catalysts in the synthesis of heterocyclic compounds, they can be toxic and expensive. A transition-metal-free process for the synthesis of 1,4-dihydroquinoline (B1252258) derivatives from simple enaminones and aldehydes has been developed, and similar strategies could be adapted for the synthesis of this compound. rsc.org

The use of greener catalysts and solvents is also a critical area for future research. This includes the use of recyclable catalysts, biodegradable solvents, and alternative energy sources like microwave irradiation to reduce the environmental impact of the synthesis. researchgate.net For example, the use of palladium catalysts with specific ligands and bases has been shown to be effective in the formation of five-, six-, and seven-membered rings from secondary amide or carbamate (B1207046) precursors, a method that could potentially be adapted for the synthesis of the target molecule. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Relevant Research |

| Domino Reactions | High atom economy, reduced waste, simplified purification | mdpi.com |

| Transition-Metal-Free Synthesis | Reduced toxicity and cost | rsc.org |

| Green Catalysts and Solvents | Reduced environmental impact, increased sustainability | researchgate.netorganic-chemistry.org |

Exploration of Asymmetric Synthesis for Chiral Dihydroquinoline-3-carbaldehydes

The presence of a stereocenter in this compound means that it can exist as a pair of enantiomers. The development of methods for the asymmetric synthesis of this compound is therefore a key area for future research, as the biological activity of chiral molecules is often dependent on their stereochemistry.

One promising approach is the use of chiral catalysts , such as those based on iridium or rhodium. acs.orgacs.org For example, iridium-catalyzed asymmetric hydrogenation of quinolines has been shown to be an effective method for the synthesis of chiral tetrahydroquinoline derivatives, and this approach could potentially be adapted for the synthesis of enantiomerically enriched this compound. acs.org The introduction of an electron-withdrawing group, such as the aldehyde in the target molecule, at the 3-position of the quinoline (B57606) ring could facilitate this type of asymmetric hydrogenation. acs.org

Organocatalysis represents another powerful tool for asymmetric synthesis. researchgate.net Chiral phosphoric acids, for example, have been used to catalyze the asymmetric amination of hydroquinoline derivatives, providing a route to N-heterocycles with α-quaternary stereocenters. researchgate.net This type of catalysis could be explored for the enantioselective synthesis of this compound.

The development of kinetic resolution methods could also be a valuable strategy for obtaining enantiomerically pure this compound. researchgate.net This approach involves the preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for its separation.

| Asymmetric Strategy | Catalyst/Method | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Enantioselective synthesis of chiral dihydroquinolines |

| Organocatalysis | Chiral Phosphoric Acids | Enantioselective C-C or C-N bond formation |

| Kinetic Resolution | Organocatalyzed Asymmetric Aminations | Separation of enantiomers from a racemic mixture |

Advanced Mechanistic Studies of its Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Isotopic labeling studies can be used to trace the path of atoms throughout a reaction, providing valuable insights into the bond-forming and bond-breaking steps. For example, deuterium (B1214612) labeling experiments have been used to elucidate the reaction pathway in the rhodium-catalyzed asymmetric hydrogenation of quinolines. researchgate.net

Kinetic studies can provide information about the rate-determining step of a reaction and the influence of various parameters, such as catalyst loading and temperature, on the reaction rate.

In-situ spectroscopic techniques , such as NMR and IR spectroscopy, can be used to monitor the progress of a reaction in real-time, allowing for the identification of reaction intermediates and the determination of their structures.

Computational Design and Predictive Modeling for New Reactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mit.edu Future research on this compound should leverage the power of computational modeling to design new reactions and predict their outcomes.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of molecules and predict their reactivity. This information can be used to design new catalysts and reaction conditions that are optimized for the synthesis of the target molecule. researchgate.net

Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. researchgate.net This information can be used to guide the design of new drug candidates with improved potency and selectivity. nih.gov

Predictive modeling can be used to screen large libraries of virtual compounds and identify those that are most likely to have the desired biological activity or material properties. mit.edu This can significantly accelerate the drug discovery and materials development process.

Role in Materials Science

The unique chemical structure of this compound suggests that it could have potential applications in materials science. The quinoline scaffold is known to be a component of various functional materials, and the aldehyde group provides a handle for further chemical modification. nih.gov

One potential application is in the development of sensors . The nitrogen atom in the quinoline ring can act as a binding site for metal ions, and the aldehyde group can be used to attach the molecule to a solid support. This could allow for the development of new sensors for the detection of heavy metals and other environmental pollutants.

Another potential application is in the development of luminescent materials . Quinoline derivatives are known to exhibit fluorescence, and the photophysical properties of this compound could be tuned by modifying the substituents on the quinoline ring. nih.gov This could lead to the development of new materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future research in this area should focus on synthesizing and characterizing new materials based on the this compound scaffold and evaluating their performance in various applications.

Q & A

Q. What are the standard synthetic routes for 4a,8a-Dihydroquinoline-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves cyclization and condensation reactions. For example, substituted quinoline-3-carbaldehydes can be synthesized via cyclization of amino acids with o-phenylenediamine in ethanol and HCl, followed by condensation with benzimidazole derivatives . Optimizing parameters like reflux time (e.g., 16 hours for HCl-mediated reactions), solvent selection (ethanol or acetonitrile), and stoichiometric ratios of reagents is critical. Monitoring reaction progress via TLC and adjusting pH during workup (e.g., neutralization with water) improves yield reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups like aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds .

- LCMS : Confirms molecular ion peaks and fragmentation patterns, with ESI+ mode often used for protonated ions .

- Elemental analysis : Validates purity by ensuring C/H/N percentages align with theoretical values (tolerances ≤±0.4%) .

- ¹H/¹³C NMR : Resolves quinoline ring protons (δ 7.5–9.0 ppm) and aldehyde protons (δ ~10 ppm) .

Q. How should researchers handle discrepancies in spectral data during structural validation?

Discrepancies may arise from impurities or tautomeric forms. For example, aldehyde proton signals in NMR might split due to keto-enol tautomerism. Solutions include:

- Repurifying the compound via recrystallization (e.g., using ethanol/water mixtures) .

- Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Comparing experimental IR peaks with computational simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. What strategies can resolve low yields in the synthesis of this compound derivatives?

Low yields often stem from side reactions or unstable intermediates. Mitigation approaches include:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive aldehyde moieties during multi-step syntheses .

- Catalytic additives : Introduce piperidine or acetic acid to accelerate condensation steps .

- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of dihydroquinoline intermediates .

Q. How can in silico methods predict the bioactivity of this compound derivatives?

Computational tools like molecular docking (AutoDock Vina) and QSAR modeling can screen for targets such as:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The aldehyde group undergoes nucleophilic attack due to:

- Electron-withdrawing effects : The quinoline ring withdraws electron density, polarizing the C=O bond.

- Conformational flexibility : The dihydroquinoline structure allows planar transition states, facilitating reactions with amines or hydrazines .

Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can further elucidate reaction pathways .

Methodological Challenges

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for quinoline derivatives) .

Store samples in anhydrous conditions (desiccators) to prevent hydrolysis of the aldehyde group .

Q. What are the best practices for scaling up lab-scale syntheses of this compound?

- Solvent selection : Replace ethanol with cheaper, high-boiling solvents (e.g., toluene) for easier distillation .

- Continuous flow systems : Improve heat transfer and reduce reaction times compared to batch processes .

- Safety protocols : Implement static grounding to prevent ignition of ethanol vapors during large-scale reflux .

Data Interpretation

Q. How can conflicting bioactivity data between in vitro and in silico models be reconciled?

Discrepancies may arise from poor membrane permeability or metabolic instability. Address by:

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.